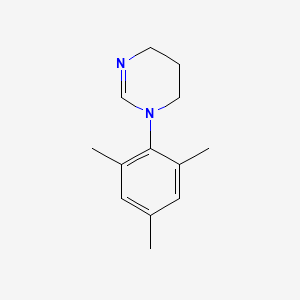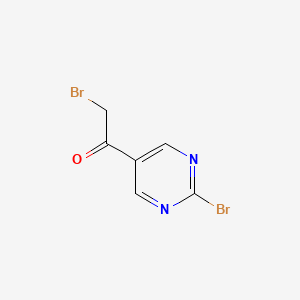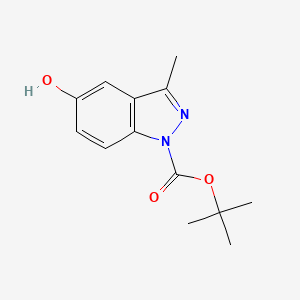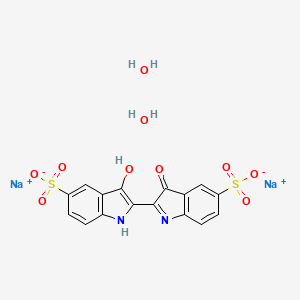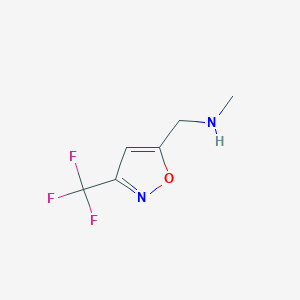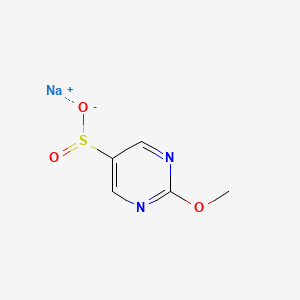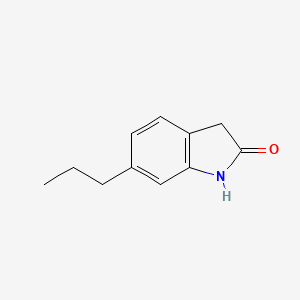
6-Propylindolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Propylindolin-2-one is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. Indole derivatives have been extensively studied due to their presence in various natural products and their potential therapeutic applications . The indolin-2-one scaffold, in particular, is a crucial motif in many pharmaceutically relevant entities .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Propylindolin-2-one can be achieved through several methods. One common approach involves the cyclization of 2-haloacryloylanilide derivatives using radical initiators . Another method includes the iodine-promoted one-pot synthesis under metal-free conditions, which involves the reaction of 1,2,3,3-tetramethyl-3H-indol-1-ium iodide with molecular iodine in dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods: Industrial production of indole derivatives often involves large-scale cyclization reactions using transition-metal catalysts. Methods such as Cu-catalyzed intermolecular C–H cyclization and Pd-catalyzed insertion of isocyanide are commonly employed . These methods offer high yields and are scalable for industrial applications.
化学反应分析
Types of Reactions: 6-Propylindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products: The major products formed from these reactions include various substituted indolin-2-ones, which can exhibit different biological activities depending on the substituents introduced .
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in modulating biological pathways and its potential as a therapeutic agent.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
作用机制
The mechanism of action of 6-Propylindolin-2-one involves its interaction with specific molecular targets. For instance, indolin-2-one derivatives have been shown to inhibit topoisomerase IV, an essential enzyme for DNA replication, thereby exhibiting antibacterial activity . Additionally, these compounds can undergo reductive bioactivation, leading to the formation of reactive species that damage cellular components .
相似化合物的比较
Indole-3-acetic acid: A plant hormone with similar structural features.
Indole-2-carboxylic acid: Another indole derivative with diverse biological activities.
Oxoindolin-2-one derivatives: Compounds with similar core structures but different substituents, used in various therapeutic applications.
Uniqueness: 6-Propylindolin-2-one stands out due to its specific propyl substitution, which can influence its biological activity and chemical reactivity. This unique substitution pattern can lead to different pharmacological profiles compared to other indole derivatives .
属性
分子式 |
C11H13NO |
|---|---|
分子量 |
175.23 g/mol |
IUPAC 名称 |
6-propyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C11H13NO/c1-2-3-8-4-5-9-7-11(13)12-10(9)6-8/h4-6H,2-3,7H2,1H3,(H,12,13) |
InChI 键 |
XDPJONVAYXUZES-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC2=C(CC(=O)N2)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


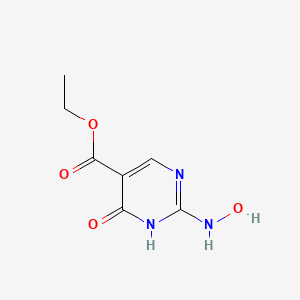


![sodium;[(2R)-3-[[3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B15247239.png)
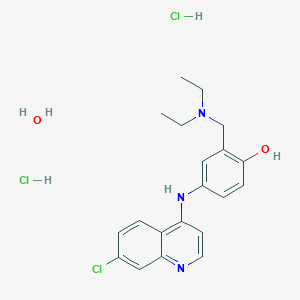
![1-Methoxy-3,7-dimethylpyrrolo[1,2-A]pyrazine](/img/structure/B15247256.png)
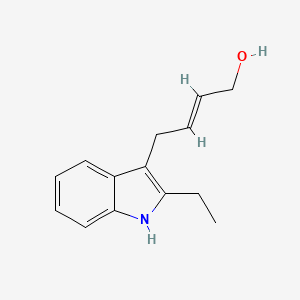
![N-(2-Azabicyclo[2.2.1]heptan-6-yl)pyrrolo[1,2-a]pyrazine-3-carboxamide](/img/structure/B15247267.png)
